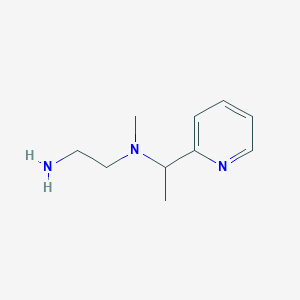
N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPEDA is a chelating agent that has been used in various fields, including pharmaceuticals, agriculture, and environmental science.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
N^1^-Methyl-N^1^-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine has been utilized as a ligand in the synthesis of metal complexes, demonstrating versatile coordination modes and contributing to the formation of compounds with interesting structural, magnetic, and catalytic properties. For example, the synthesis and magnetic properties of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases were studied, showcasing the formation of complexes with distinct magnetic interactions and structural geometries (P. Bhowmik et al., 2010). Similarly, palladium(II) complexes formed with iminopyridine ligands bearing this structure have been evaluated as selective ethylene dimerization catalysts, highlighting their potential in industrial applications (George S. Nyamato et al., 2015).
Corrosion Inhibition
The ligand and its derivatives have been investigated for their ability to inhibit corrosion, particularly in the context of protecting metals from degradation. Cadmium(II) Schiff base complexes have shown promising results in corrosion inhibition on mild steel, suggesting potential applications in materials science and engineering (Mriganka Das et al., 2017).
Molecular Interactions and Crystal Packing
The role of N^1^-Methyl-N^1^-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine in affecting molecular interactions and crystal packing has been explored, demonstrating how such ligands can influence the formation of complex structures through C–H⋯N, C–H⋯π, and π⋯π interactions (C. Lai et al., 2006).
Catalysis
The compound and its related complexes have been studied for their catalytic activities, particularly in the context of polymerization and oligomerization reactions. These studies reveal the potential of such complexes to act as effective catalysts in organic transformations, offering insights into their reactivity and mechanism of action (C. Hsiao et al., 2014; George S. Nyamato et al., 2016).
Propriétés
IUPAC Name |
N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9(13(2)8-6-11)10-5-3-4-7-12-10/h3-5,7,9H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIDVWIJAYOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N*1*-Methyl-N*1*-(1-pyridin-2-yl-ethyl)-ethane-1,2-diamine | |
CAS RN |
1251095-02-9 |
Source


|
| Record name | N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

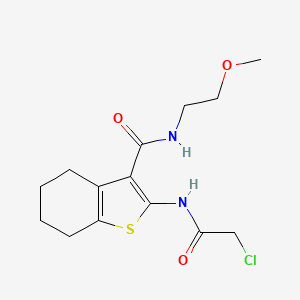
![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)
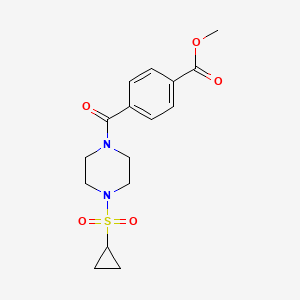
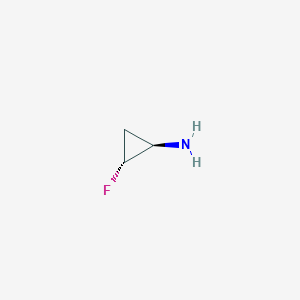
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)
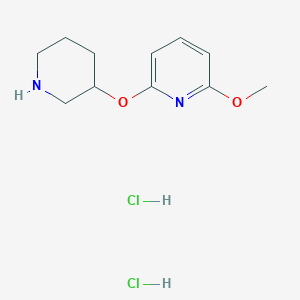
![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
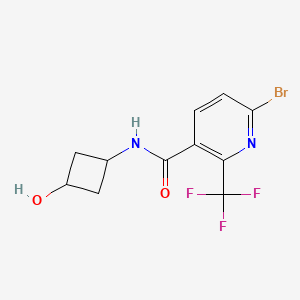
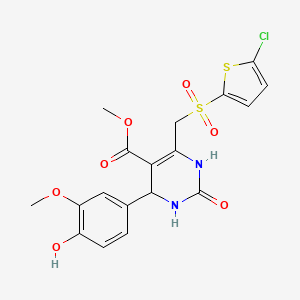
![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)
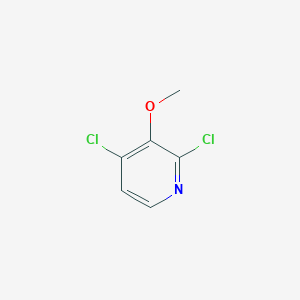
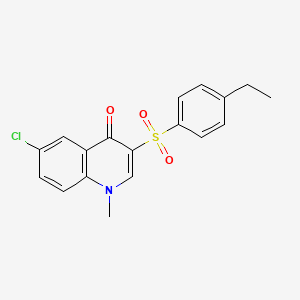
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)